molecular formula C29H28F5N3O5S B610821 SH5-07 CAS No. 1456632-41-9

SH5-07

Cat. No.: B610821
CAS No.: 1456632-41-9
M. Wt: 625.6 g/mol
InChI Key: QPSUYVALAOXFGL-UHFFFAOYSA-N
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Description

SH5-07 is a hydroxamic acid-based inhibitor of the signal transducer and activator of transcription 3 (STAT3) protein. STAT3 is a transcription factor that plays a crucial role in various cellular processes, including cell growth and differentiation, immune responses, and tumorigenesis. This compound has shown significant potential in inhibiting STAT3 activity, making it a promising candidate for cancer therapy .

Biochemical Analysis

Biochemical Properties

SH5-07 interacts with the STAT3 protein, a critical component of many cellular signaling pathways . It inhibits STAT3 activity in a dose-dependent manner, with an IC50 value of 3.9±0.6 μM in in vitro assays . This compound preferentially inhibits STAT3:STAT3 DNA-binding activity, ahead of inhibiting STAT1:STAT3 activity, with minimal effects on STAT1:STAT1 activity .

Cellular Effects

This compound has been shown to have cytotoxic effects on various types of cancer cells, including chronic myeloid leukemia (CML) cells and glioblastoma cancer stem cells . It influences cell function by inhibiting the DNA-binding activity of STAT3, thereby disrupting the expression of STAT3-regulated genes .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to STAT3 and disrupting its association with growth factor receptors . This prevents the phosphorylation of STAT3 and inhibits its activity .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to induce long-term antitumor cell effects against malignant cells harboring constitutively-active STAT3 .

Dosage Effects in Animal Models

In animal models, this compound has been shown to inhibit tumor growth when administered at doses of 3 and 5 mg/kg .

Metabolic Pathways

Given its role as a STAT3 inhibitor, it likely interacts with enzymes and cofactors involved in STAT3 signaling pathways .

Transport and Distribution

Given its molecular mechanism of action, it likely interacts with cellular transporters or binding proteins involved in STAT3 signaling .

Subcellular Localization

Given its molecular mechanism of action, it likely localizes to areas of the cell where STAT3 is active .

Preparation Methods

Synthetic Routes and Reaction Conditions

SH5-07 is synthesized as a hydroxamic acid analog of BP-1-102. The synthesis involves the reaction of a hydroxamic acid derivative with a benzoic acid derivative under specific conditions. The reaction typically requires the use of solvents like dimethyl sulfoxide (DMSO) and may involve heating to facilitate the reaction .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality and yield of the compound. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

SH5-07 primarily undergoes inhibition reactions where it binds to the STAT3 protein, disrupting its activity. It does not undergo significant oxidation, reduction, or substitution reactions under normal conditions .

Common Reagents and Conditions

The common reagents used in the synthesis of this compound include hydroxamic acid derivatives, benzoic acid derivatives, and solvents like DMSO. The reaction conditions typically involve controlled temperatures and may require the use of catalysts to enhance the reaction rate .

Major Products Formed

The major product formed from the synthesis of this compound is the hydroxamic acid-based STAT3 inhibitor itself. The reaction is designed to yield this compound with minimal by-products, ensuring high purity and efficacy .

Scientific Research Applications

    Cancer Research: SH5-07 has shown significant antitumor activity in vitro and in vivo against human glioma, breast cancer, and prostate cancer models. .

    Cell Signaling Studies: this compound is used to study the role of STAT3 in cell signaling pathways.

    Drug Development: this compound serves as a lead compound for the development of new STAT3 inhibitors with improved pharmacological properties.

Comparison with Similar Compounds

SH5-07 is compared with other STAT3 inhibitors such as SH4-54 and BP-1-102:

    SH4-54: Like this compound, SH4-54 is a benzoic acid-based STAT3 inhibitor. Both compounds exhibit robust bioactivity and inhibit STAT3-dependent gene transcription.

    BP-1-102: this compound is a hydroxamic acid analog of BP-1-102.

Properties

IUPAC Name

4-[(4-cyclohexylphenyl)methyl-[2-[methyl-(2,3,4,5,6-pentafluorophenyl)sulfonylamino]acetyl]amino]-N-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28F5N3O5S/c1-36(43(41,42)28-26(33)24(31)23(30)25(32)27(28)34)16-22(38)37(21-13-11-20(12-14-21)29(39)35-40)15-17-7-9-19(10-8-17)18-5-3-2-4-6-18/h7-14,18,40H,2-6,15-16H2,1H3,(H,35,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPSUYVALAOXFGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N(CC1=CC=C(C=C1)C2CCCCC2)C3=CC=C(C=C3)C(=O)NO)S(=O)(=O)C4=C(C(=C(C(=C4F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28F5N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501105537
Record name 4-[[(4-Cyclohexylphenyl)methyl][2-[methyl[(2,3,4,5,6-pentafluorophenyl)sulfonyl]amino]acetyl]amino]-N-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501105537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

625.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1456632-41-9
Record name 4-[[(4-Cyclohexylphenyl)methyl][2-[methyl[(2,3,4,5,6-pentafluorophenyl)sulfonyl]amino]acetyl]amino]-N-hydroxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1456632-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[[(4-Cyclohexylphenyl)methyl][2-[methyl[(2,3,4,5,6-pentafluorophenyl)sulfonyl]amino]acetyl]amino]-N-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501105537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the mechanism of action of SH5-07?

A1: this compound functions as a small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). It achieves this by directly binding to STAT3, disrupting its DNA-binding activity, and consequently hindering its transcriptional activity. [, ] This inhibition leads to downstream effects such as the downregulation of proteins involved in cell survival (Bcl-2, Bcl-xL, Mcl-1, survivin), cell cycle progression (cyclin D1), and oncogenesis (c-Myc). []

Q2: How selective is this compound for STAT3 compared to other STAT family members?

A2: this compound demonstrates notable selectivity for STAT3 over other STAT family members. Studies have shown that this compound does not significantly affect the DNA-binding activities of STAT1 and STAT5, indicating its preferential targeting of STAT3. [, ]

Q3: What is the impact of this compound on cancer cell behavior in vitro?

A3: In vitro studies utilizing various cancer cell lines, including glioma, breast, and prostate cancer cells, have demonstrated the anticancer potential of this compound. The compound effectively inhibits the proliferation, viability, anchorage-dependent and independent growth, migration, and invasion of these cancer cells, particularly those exhibiting constitutive STAT3 activity. [, , ]

Q4: Has this compound shown efficacy in in vivo models of cancer?

A4: Yes, this compound has exhibited promising anticancer effects in vivo. Oral administration of this compound has been shown to significantly inhibit tumor growth in mouse xenograft models of both glioma and breast cancer. [, , ]

Q5: Which structural features of this compound are important for its STAT3 inhibitory activity?

A5: this compound is a benzohydroxamic acid-based molecule. Structure-activity relationship (SAR) studies have revealed key structural features crucial for its STAT3 inhibitory activity. Modifications to the pentafluorobenzene or cyclohexylbenzene moieties, or replacing the benzene ring of the benzohydroxamic acid with heterocyclic rings, generally decrease potency. [] Interestingly, analogues incorporating an alanine or (R)-configured proline linker exhibited improved inhibitory activity and selectivity against STAT3. []

Q6: Have there been efforts to improve the drug-like properties of this compound?

A6: Yes, researchers have explored modifications to the structure of this compound to enhance its drug-like properties. For instance, a proline-based analogue incorporating a tetrahydropyranyl ring instead of the cyclohexyl group (compound 5h in []) showed improved permeability. [] These efforts aim to optimize pharmacokinetic parameters and potency for potential clinical development.

Q7: Are there any 3D models being used to study this compound's effect on bladder cancer?

A7: Yes, researchers are utilizing 3D spheroid and organoid models to study the effects of this compound on bladder cancer. These models better mimic the in vivo tumor microenvironment compared to traditional monolayer cultures, potentially providing more accurate insights into drug response. Studies using these models have shown that this compound effectively reduces spheroid size, decreases ATP levels, induces cell death, and suppresses STAT3 activation in bladder cancer cells. [, ]

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